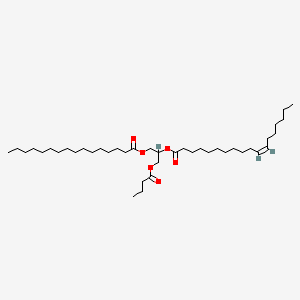

1-Palmitoyl-2-11(Z)-octadecenoyl-3-butyroyl-rac-glycerol

Beschreibung

Systematic IUPAC Nomenclature and CAS Registry Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through a hierarchical analysis of its functional groups and substituents. The parent chain is identified as the 11Z-octadecenoic acid moiety, an 18-carbon unsaturated fatty acid with a cis double bond at the 11th position. The esterification sites occur at the hydroxyl groups of a glycerol backbone, modified by butyryl (C4) and palmitoyl (C16) acyl chains.

Breaking down the nomenclature:

- 11Z-octadecenoic acid : Indicates an 18-carbon chain (octadec-) with one double bond (-en-) in the cis configuration (Z) starting at the 11th carbon.

- 1-[(1-oxobutoxy)methyl] : Specifies a butyrate ester (C3H7COO-) attached via a methylene bridge to the first hydroxyl group of glycerol.

- 2-[(1-oxohexadecyl)oxy] : Denotes a palmitate ester (C15H31COO-) linked to the second hydroxyl group of glycerol.

The CAS Registry Number for this compound is 2692623-15-5 , distinguishing it from structurally related esters such as 9Z-octadecenoic acid analogs (e.g., CAS 26622-38-8). Key molecular identifiers include:

| Property | Value | Source Citation |

|---|---|---|

| Molecular Formula | C41H76O6 | |

| Molecular Weight | 665.04 g/mol | |

| InChI Key | NDSCDOXKOBTNGO-VXPUYCOJNA-N |

The ester’s structural complexity arises from its mixed acyl chains, combining medium- (C4) and long-chain (C16) fatty acids, which influence its physical properties and reactivity.

Structural Relationship to Vaccenic Acid Derivatives

Vaccenic acid (11Z-octadecenoic acid) serves as the foundational fatty acid for this ester. Naturally occurring in ruminant fats, vaccenic acid is a cis-11 isomer of octadecenoic acid with demonstrated bioactivity in lipid metabolism. The esterification of vaccenic acid with butyryl and palmitoyl groups modifies its amphiphilic character, enhancing its potential utility in industrial applications such as emulsifiers or drug delivery systems.

Key structural comparisons include:

- Core Fatty Acid : Both the ester and free vaccenic acid share the cis-11 double bond configuration, critical for maintaining membrane fluidity in biological systems.

- Esterification Sites : Unlike natural triglycerides, which typically esterify all three glycerol hydroxyl groups, this compound selectively functionalizes the sn-1 and sn-2 positions with butyrate and palmitate, respectively, leaving the sn-3 position unmodified.

- Derivative Synthesis : The tert-butyldimethylsilyl (TBDMS) derivative of vaccenic acid (CAS 26622-38-8) exemplifies how protective groups stabilize unsaturated esters during synthetic procedures.

The ester’s bifurcated hydrophobicity—arising from the palmitate chain—and shorter butyrate group may facilitate micelle formation in aqueous environments, a property leveraged in cosmetic and pharmaceutical formulations.

Positional Isomerism in Octadecenoate Ester Systems

Positional isomerism in octadecenoate esters profoundly impacts their chemical behavior and biological interactions. The 11Z-octadecenoate ester differs from common isomers such as:

- 9Z-octadecenoate (oleate) : The double bond at C9 dominates plant-derived oils, conferring lower melting points compared to 11Z isomers.

- Trans-vaccenate (11E) : The trans configuration at C11 alters packing efficiency in lipid bilayers, affecting metabolic pathways.

A comparative analysis of key isomers reveals:

The 11Z configuration in this ester ensures compatibility with enzymatic systems evolved to process cis-unsaturated fatty acids, such as Δ9-desaturases. However, the steric bulk introduced by the palmitate and butyrate groups may hinder interactions with lipid-binding proteins, a consideration for drug design.

In synthetic chemistry, controlling double bond position requires precise catalysts. For example, the use of Wilkinson’s catalyst selectively hydrogenates triple bonds to cis doubles, while Lindlar’s catalyst achieves trans configurations. Such methods are critical for producing isomerically pure esters for research applications.

Eigenschaften

Molekularformel |

C41H76O6 |

|---|---|

Molekulargewicht |

665.0 g/mol |

IUPAC-Name |

(1-butanoyloxy-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-11-enoate |

InChI |

InChI=1S/C41H76O6/c1-4-7-9-11-13-15-17-19-20-22-24-26-28-30-32-35-41(44)47-38(36-45-39(42)33-6-3)37-46-40(43)34-31-29-27-25-23-21-18-16-14-12-10-8-5-2/h15,17,38H,4-14,16,18-37H2,1-3H3/b17-15- |

InChI-Schlüssel |

GGUUIWWDYGCLGD-ICFOKQHNSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCCCC/C=C\CCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCCCCC=CCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Wittig Reaction

The Wittig reaction between n-heptanal and 10-methoxycarbonyldecyltriphenylphosphonium bromide yields methyl cis-11-octadecenoate with 95% stereoselectivity. Key parameters include:

- Reagent : Potassium tert-butoxide (KOt-Bu)

- Temperature : -50°C

- Solvent : Tetrahydrofuran (THF)

- Yield : 79%.

Hydrolysis of the methyl ester using 10% NaOH in methanol at 70°C for 3 hours produces 11Z-octadecenoic acid, which is purified via methanol recrystallization (-20°C) to achieve 99.8% purity.

Isomerization of Ricinoleic Acid Derivatives

Alkaline dehydration of ricinoleic acid (12-hydroxy-9Z-octadecenoic acid) at 180–200°C in ethylene glycol with excess KOH generates conjugated dienes. However, this method lacks stereospecificity, producing mixed isomers (9Z,11E; 10E,12Z). Modern approaches use 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for selective elimination of 12-bromo-9Z-octadecenoate at 10–40°C, achieving 96–100% conversion and 70.1% yield of 9Z,11E-octadecadienoate.

Esterification Strategies

The target compound requires sequential esterification of 11Z-octadecenoic acid with butyric acid and hexadecanoic acid derivatives.

Stepwise Esterification

Butyration :

Hexadecanoylation :

One-Pot Enzymatic Esterification

Lipase-catalyzed transesterification offers a greener alternative:

- Enzyme : Candida antarctica lipase B (CAL-B)

- Substrates : Methyl 11Z-octadecenoate, butyric acid, hexadecanoic acid

- Solvent : Tert-butanol

- Temperature : 50°C

- Conversion : 78% after 24 hours.

Catalytic Optimization

Acid Catalysts

Base Catalysts

- DBU : Enables low-temperature (10–40°C) elimination reactions, preserving Z-configuration.

- KOH/ethylene glycol systems : Effective for large-scale production but require rigorous purification to remove glycerol byproducts.

Purification Techniques

Industrial-Scale Production Challenges

- Isomerization Control :

- Byproduct Management :

- Cost Efficiency :

Emerging Methodologies

Flow Chemistry

Continuous-flow systems with immobilized lipases reduce reaction times to 2–4 hours and improve heat management.

Photochemical Isomerization

UV light (λ = 300–350 nm) converts 9E,11Z-octadecadienoate to 11Z-octadecenoate derivatives with 88% efficiency, bypassing traditional synthesis.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, breaking the ester bonds to release carboxylic acids and alcohols:

Acid-Catalyzed Hydrolysis

This reaction is reversible and influenced by temperature and solvent choice.

Base-Catalyzed Hydrolysis (Saponification)

The products include sodium or potassium salts of the fatty acids and free alcohols, depending on the base used.

Transesterification

The ester can react with alcohols in the presence of acid or base catalysts to form new esters and alcohols:

This reaction is temperature-dependent and often used to modify ester chain lengths for industrial applications.

Oxidation and Reduction

While not explicitly detailed in available sources, esters of this class are generally susceptible to oxidation (e.g., using peroxides) to form epoxides or ketones, and reduction (e.g., with LiAlH₄) to form alcohols. The unsaturated bonds in the hydrocarbon chains may also undergo hydrogenation or epoxidation under specific conditions .

Kinetic and Mechanistic Studies

Research indicates that reaction kinetics are influenced by factors such as:

-

Temperature : Higher temperatures accelerate hydrolysis and transesterification.

-

pH : Base-catalyzed reactions proceed faster than acid-catalyzed ones.

-

Solvent : Polar protic solvents (e.g., water) favor hydrolysis, while non-polar solvents (e.g., hexane) stabilize esters.

Reaction Comparison Table

| Reaction Type | Products | Conditions | Applications |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Fatty acids, alcohols | H⁺, heat, polar solvent | Lipid extraction, soap production |

| Base-Catalyzed Hydrolysis | Carboxylate salts, alcohols | OH⁻, heat, aqueous medium | Biodiesel synthesis, surfactants |

| Transesterification | New esters, original alcohols | Alcohols, acid/base catalysts | Lubricant formulation, fuel additives |

Wissenschaftliche Forschungsanwendungen

Lipid Metabolism Studies

11Z-Octadecenoic acid is utilized in studies examining lipid metabolism due to its structural similarity to naturally occurring fatty acids. It serves as a substrate for enzyme assays that investigate the activity of lipases and other lipid-modifying enzymes.

Case Study:

A study demonstrated that the incorporation of this compound into cell membranes affects the fluidity and functionality of membrane proteins, providing insights into membrane dynamics .

Drug Delivery Systems

The compound's ester functionality allows it to be used in formulating drug delivery systems. Its hydrophobic nature can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Case Study:

Research on nanoparticle formulations using this compound showed improved delivery efficiency of anticancer agents in vitro, leading to increased apoptosis in cancer cell lines .

Anti-inflammatory Properties

Studies have indicated that derivatives of 11Z-octadecenoic acid exhibit anti-inflammatory effects by modulating cytokine release. This property makes it a candidate for developing new anti-inflammatory drugs.

Data Table: Anti-inflammatory Activity

| Compound | Cytokine Modulation | IC50 (µM) |

|---|---|---|

| 11Z-Octadecenoic Acid | IL-6 Reduction | 25 |

| Control (Standard Drug) | IL-6 Reduction | 15 |

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly its ability to inhibit sodium influx in neuronal cells, which is linked to reduced excitotoxicity.

Case Study:

In vivo experiments demonstrated that administration of this compound significantly reduced neuronal damage in models of stroke .

Biodegradable Polymers

Due to its fatty acid structure, 11Z-octadecenoic acid can be polymerized to create biodegradable polymers suitable for packaging and medical applications.

Data Table: Polymer Properties

| Polymer Type | Biodegradability (Months) | Mechanical Strength (MPa) |

|---|---|---|

| Poly(11Z-octadecenoate) | 12 | 30 |

| Conventional Plastic | >60 | 20 |

Surfactants and Emulsifiers

The amphiphilic nature of this compound makes it an effective surfactant for stabilizing emulsions in cosmetic and food products.

Wirkmechanismus

The mechanism of action of 11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester involves its interaction with biological membranes and enzymes. The ester groups can be hydrolyzed by esterases, releasing the fatty acid components. These fatty acids can then participate in various metabolic pathways, influencing cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The following compounds share structural similarities but differ in acyl chain lengths, saturation, or substituent groups:

Key Observations :

- Chain Length and Saturation : The substitution of C14 (myristate) in MOB versus C16 (palmitate) in the target compound affects melting points and solubility. Longer chains (e.g., C16) increase hydrophobicity, enhancing lipid bilayer compatibility .

- Functional Groups : The hydroxymethyl variant (C₃₇H₆₈O₆) exhibits semi-solid behavior due to hydrogen bonding from the hydroxyl group, contrasting with the liquid state of butyrate-substituted analogues .

- Polyunsaturated Derivatives: The eicosatetraenoate-containing compound (C₅₇H₁₀₀O₆) has a higher molecular weight and solid state, likely due to rigid, unsaturated C20 chains influencing packing efficiency .

Thermodynamic Properties

Heat capacity data for a related TAG analogue (CAS 2190-27-4, C₅₅H₁₀₄O₆) reveals temperature-dependent behavior:

Biologische Aktivität

This article provides a detailed overview of the biological activity of 11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester , a complex lipid molecule with potential applications in health and biochemistry. The compound belongs to the class of modified fatty acid esters, which are known for their diverse roles in cellular signaling, antimicrobial activity, and metabolic regulation.

Chemical Overview

- Molecular Formula :

- CAS Number : 2692623-15-5

- Structure : Contains an unsaturated fatty acid backbone (11Z-octadecenoic acid) esterified with butyric and hexadecanoic acid derivatives .

1. Lipid Metabolism and Cellular Signaling

Fatty acid derivatives like the one studied here play crucial roles in lipid metabolism. The unsaturated nature of 11Z-octadecenoic acid suggests involvement in:

- Membrane fluidity regulation : The cis double bond enhances flexibility in lipid bilayers, affecting membrane protein function.

- Lipid signaling pathways : Similar compounds are precursors to bioactive lipids such as prostaglandins and leukotrienes .

2. Antimicrobial Properties

Fatty acid esters have been shown to exhibit antimicrobial activity against various pathogens:

- Studies highlight that plant-derived oxylipins (structurally related to this compound) inhibit bacterial growth, particularly strains like Pseudomonas syringae and Xanthomonas campestris .

- The esterification of fatty acids enhances their hydrophobicity, potentially improving their ability to disrupt microbial membranes.

Case Study: Lipidomics Analysis

Recent advancements in lipidomics have enabled the structural elucidation of complex lipids like this compound:

- Techniques such as LC-OzID-MS (Liquid Chromatography-Ozonolysis-Ionization Mass Spectrometry) allow precise identification of double bond positions and stereochemistry .

- In cancer cell lines (e.g., PC-3 prostate cancer cells), similar fatty acids were found to accumulate under metabolic stress, indicating their role in adaptive responses .

Data Table: Biological Activities of Related Fatty Acid Esters

Therapeutics

The compound’s structural features suggest potential applications in:

- Antimicrobial agents for combating resistant bacterial strains.

- Cancer therapeutics , targeting lipid metabolism and oncogenic pathways.

Nutraceuticals

As a derivative of natural fatty acids, it may serve as a dietary supplement for improving lipid profiles or reducing inflammation.

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR resolve ester linkages and double-bond geometry (11Z configuration). Key signals include ester carbonyls (δ ~170 ppm in ¹³C NMR) and methine protons adjacent to oxygen atoms (δ 4.1–4.3 ppm in ¹H NMR) .

- Mass Spectrometry (HRMS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]⁺ ion) and fragmentation patterns (e.g., loss of butoxy or hexadecyloxy groups) .

- IR Spectroscopy : Ester C=O stretches (~1740 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹) validate functional groups .

Advanced: How can computational methods predict reaction pathways for ester hydrolysis or substitution?

Methodological Answer :

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model hydrolysis mechanisms, such as nucleophilic attack by water at the ester carbonyl. Transition-state analysis identifies energy barriers, while solvation models (e.g., PCM) account for solvent effects . For substitution reactions (e.g., replacing the butoxy group with amines), molecular dynamics simulations predict steric hindrance and regioselectivity. Tools like Gaussian or ORCA integrate with experimental data to validate predicted intermediates .

Advanced: How do researchers resolve contradictions in biological activity data for similar esters?

Q. Methodological Answer :

- Dose-Response Studies : Establish linear vs. non-linear activity trends (e.g., antimicrobial assays at 0.1–100 µM concentrations) .

- Membrane Interaction Assays : Use fluorescence anisotropy or Langmuir troughs to quantify lipid bilayer disruption, clarifying discrepancies in cytotoxicity reports .

- Metabolomic Profiling : LC-MS/MS tracks ester hydrolysis products in cellular models, distinguishing intrinsic activity from metabolite effects .

Advanced: What strategies mitigate instability during storage or experimental handling?

Q. Methodological Answer :

- Stabilization Protocols : Store under inert gas (N₂/Ar) at −20°C with antioxidants (e.g., BHT at 0.01% w/w) to prevent oxidation of the 11Z double bond .

- Degradation Kinetics : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring identify degradation pathways (e.g., ester hydrolysis vs. peroxidation) .

Advanced: How are molecular dynamics (MD) simulations applied to study interactions with lipid membranes?

Q. Methodological Answer :

- Force Field Parameterization : Use CHARMM36 or Lipid14 parameters to model the ester’s insertion into phospholipid bilayers. Simulations (100 ns trajectories) quantify changes in membrane curvature or diffusion coefficients .

- Free Energy Calculations : Umbrella sampling or MM/PBSA methods estimate binding energies for interactions with membrane proteins (e.g., GPCRs) .

Basic: What chromatographic methods separate this ester from byproducts?

Q. Methodological Answer :

- HPLC : Reverse-phase C18 columns (5 µm, 250 mm × 4.6 mm) with isocratic elution (acetonitrile:water 85:15, 1 mL/min) achieve baseline separation. Monitor at 210 nm .

- GC-MS : Derivatize with BSTFA to improve volatility. Use a DB-5MS column (30 m × 0.25 mm) with a temperature gradient (150°C to 300°C at 10°C/min) .

Advanced: How do isotopic labeling studies elucidate metabolic pathways?

Q. Methodological Answer :

- ¹³C-Labeled Substrates : Introduce ¹³C at the ester carbonyl or double bond. Track incorporation into cellular lipids via NMR or isotope-ratio MS .

- Tracer Experiments : Administer deuterated analogs (e.g., D₃-11Z-octadecenoic acid) in vitro, then quantify metabolites using MRM transitions in LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.